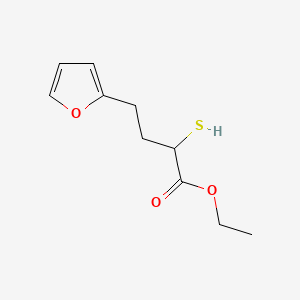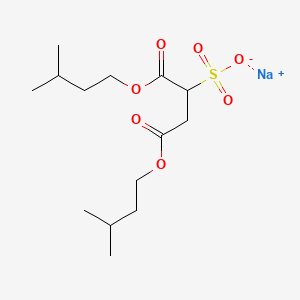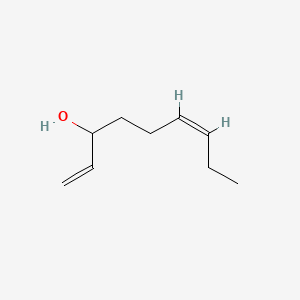
Cobalt;palladium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt;palladium is a compound that combines the unique properties of cobalt and palladium. Cobalt is a transition metal known for its magnetic properties, high melting point, and ability to form various oxidation states. Palladium, another transition metal, is renowned for its catalytic properties, especially in hydrogenation and carbon-carbon bond formation reactions. The combination of these two metals results in a compound with diverse applications in catalysis, electronics, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cobalt;palladium nanoparticles typically involves the reduction of cobalt and palladium salts in the presence of stabilizing agents. One common method is the co-reduction of cobalt(II) nitrate hexahydrate and palladium(II) chloride in an alkaline solution. The reaction is carried out at a controlled temperature, often around 10°C, and the resulting hydroxides are then calcined at higher temperatures to form the desired nanoparticles .
Industrial Production Methods
Industrial production of this compound compounds often involves large-scale chemical reduction processes. These processes are optimized for high yield and purity, using advanced techniques such as chemical vapor deposition and electrochemical methods. The choice of method depends on the desired properties of the final product, such as particle size, morphology, and surface characteristics.
Análisis De Reacciones Químicas
Types of Reactions
Cobalt;palladium compounds undergo various types of chemical reactions, including:
Oxidation: Both cobalt and palladium can exist in multiple oxidation states, making them susceptible to oxidation reactions.
Reduction: Palladium, in particular, is known for its ability to catalyze reduction reactions, such as hydrogenation.
Substitution: Cobalt and palladium compounds can participate in substitution reactions, where ligands or atoms are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Hydrogen gas and hydrazine are frequently used reducing agents.
Substitution: Ligands such as phosphines and amines are often used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound compounds can lead to the formation of oxides, while reduction reactions can produce metallic nanoparticles.
Aplicaciones Científicas De Investigación
Cobalt;palladium compounds have a wide range of scientific research applications:
Biology: These compounds are explored for their potential in biological applications, such as drug delivery and imaging.
Medicine: this compound nanoparticles are investigated for their use in cancer therapy, particularly in targeted drug delivery and photothermal therapy.
Industry: They are employed in the production of electronic components, sensors, and energy storage devices.
Mecanismo De Acción
The mechanism of action of cobalt;palladium compounds is primarily based on their catalytic properties. Palladium’s ability to switch between different oxidation states allows it to facilitate various chemical transformations. Cobalt’s magnetic properties and ability to form stable complexes enhance the compound’s overall reactivity. The molecular targets and pathways involved depend on the specific application, such as catalytic cycles in chemical reactions or interaction with biological molecules in medical applications .
Comparación Con Compuestos Similares
Similar Compounds
Cobalt;platinum: Similar to cobalt;palladium, cobalt;platinum compounds are used in catalysis and electronic applications. platinum is more expensive and less abundant than palladium.
Nickel;palladium: This compound also exhibits excellent catalytic properties, particularly in hydrogenation reactions. Nickel is less expensive than cobalt, making it a cost-effective alternative.
Cobalt;gold: Cobalt;gold compounds are used in biomedical applications due to gold’s biocompatibility and stability. gold is significantly more expensive than palladium.
Uniqueness
This compound compounds are unique due to the combination of cobalt’s magnetic properties and palladium’s catalytic abilities. This combination results in a versatile compound with applications in various fields, from catalysis to medicine. The relatively lower cost of palladium compared to platinum and gold also makes this compound an attractive option for industrial applications .
Propiedades
Número CAS |
67555-14-0 |
|---|---|
Fórmula molecular |
CoPd |
Peso molecular |
165.35 g/mol |
Nombre IUPAC |
cobalt;palladium |
InChI |
InChI=1S/Co.Pd |
Clave InChI |
LHJNAZSTEOLJKS-UHFFFAOYSA-N |
SMILES canónico |
[Co].[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



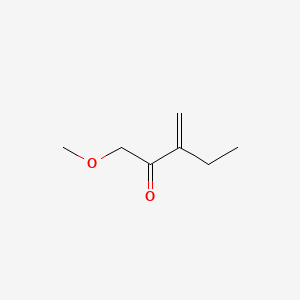
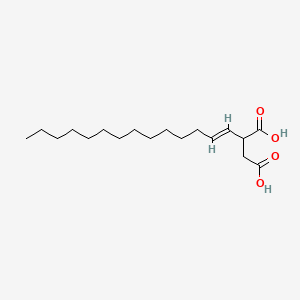
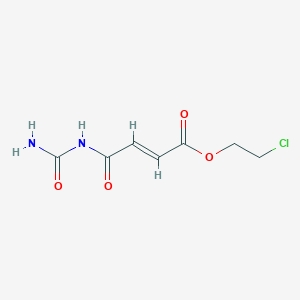


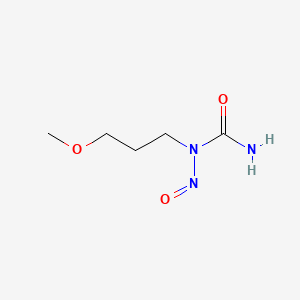
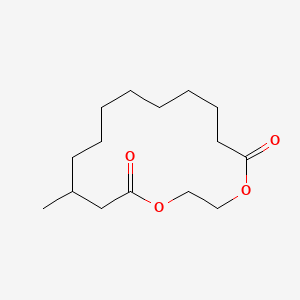
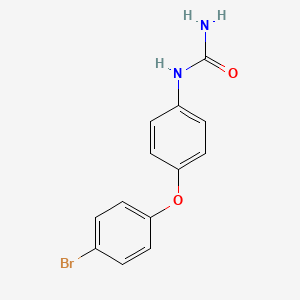
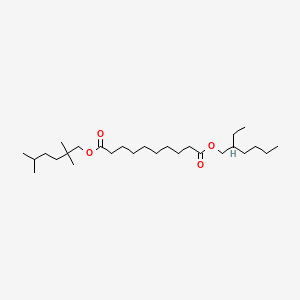
![[(Dimethylphosphinoyl)methyl]phosphonic acid](/img/structure/B12648024.png)
